molecular formula C18H16N2O2S B2983387 Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate CAS No. 84746-35-0

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate

Cat. No.: B2983387
CAS No.: 84746-35-0
M. Wt: 324.4
InChI Key: WPCBYDGPTCHRBL-VHEBQXMUSA-N
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Description

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a synthetic thiazole-based compound intended for research and development purposes in pharmaceutical and organic chemistry. Research Context and Potential Applications: Thiazole and thiazoline derivatives are a significant focus in medicinal chemistry due to their wide spectrum of biological activities . These heterocyclic compounds are frequently investigated as core structures in the development of novel therapeutic agents. Specifically, research in this area has demonstrated that certain thiazoline derivatives exhibit significant in vitro antitumor activities against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) . Furthermore, such compounds have shown promising antimicrobial inhibition against pathogens like Salmonella sp. and Escherichia coli , with some derivatives displaying activity comparable to standard antibiotics like gentamycin . The thiazole ring is a privileged scaffold in drug discovery, found in various approved treatments and compounds under intensive clinical investigation for conditions ranging from cancer to inflammatory diseases . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-16(17(21)22-2)23-18(19-14-9-5-3-6-10-14)20(13)15-11-7-4-8-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBYDGPTCHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammation. Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to involve the disruption of microbial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 2

a) Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate
  • Position 2: Diphenylamino (-NPh₂) group.
  • Impact: The diphenylamino group is bulkier than phenylimino, reducing π-π stacking efficiency but enhancing intermolecular van der Waals interactions. Crystallographic data (monoclinic, P2₁/c) reveal a larger unit cell volume (1,845.2 ų) compared to simpler analogues, suggesting looser packing .
b) Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
  • Position 2: 3-Nitrobenzoylamino group.
  • Impact: The nitro group introduces strong electron-withdrawing effects, increasing acidity at the amide NH.
c) 5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid
  • Position 2: 3-Trifluoromethylphenylamino group.
  • Impact : The CF₃ group enhances metabolic stability and hydrophobicity. The carboxylic acid at position 5 increases solubility in polar solvents but reduces bioavailability compared to esters .

Substituent Variations at Position 4

a) Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
  • Position 4 : Trifluoromethyl (-CF₃) group.
  • Impact : CF₃ is more electronegative and sterically demanding than methyl, altering electronic distribution and hindering rotation around the thiazole ring. This increases thermal stability and resistance to enzymatic degradation .
b) Methyl 2-Fluoro-1,3-thiazole-5-carboxylate
  • Position 4: No substituent (vs. methyl in the target compound).
  • The fluorine atom at position 2 increases electronegativity, favoring dipole-dipole interactions in crystal packing .

Ester Group Variations at Position 5

a) Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate
  • Position 5 : Ethyl ester.
  • Impact: Ethyl esters typically exhibit higher logP values (~3.60) compared to methyl esters, improving lipid solubility.
b) Methyl 2-Amino-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
  • Position 5 : Methyl ester.
  • Impact: The amino group at position 2 acts as an electron donor, contrasting with the phenylimino group in the target compound. This increases nucleophilicity at the thiazole core, favoring electrophilic substitution reactions .

Comparative Data Table

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Group Molecular Weight Key Properties
Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate Phenylimino Methyl Methyl ester ~325.4* High π-π stacking potential
Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino Phenyl Methyl ester 396.4 Bulky substituents, loose crystal packing
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Methyl Ethyl ester 333.3 Enhanced acidity, higher logP
5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid 3-Trifluoromethylphenylamino Methyl Carboxylic acid 302.3 High solubility, metabolic stability
Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino Trifluoromethyl Ethyl ester 282.3 Thermal stability, enzymatic resistance

*Calculated based on molecular formula.

Biological Activity

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N2O2S
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 33763-20-1

Thiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:

  • Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Thiazoles have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have outperformed traditional antibiotics in treating resistant strains such as MRSA and E. coli .
  • Anticonvulsant Effects : Certain thiazole derivatives have been evaluated for their anticonvulsant properties. In animal models, these compounds exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy .

Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that a series of thiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as A431 (skin carcinoma) and Jurkat (T-cell leukemia). The presence of specific substituents on the thiazole ring was correlated with enhanced activity. For example, compounds with methyl substitutions at the para position on the phenyl ring demonstrated improved efficacy .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A431
Compound 101.98 ± 1.22Jurkat

Antimicrobial Activity

In another study focusing on the antimicrobial properties of thiazole derivatives, several compounds were synthesized and tested against common pathogens. Notably, one compound demonstrated superior activity against MRSA compared to ampicillin and streptomycin, highlighting the potential of thiazoles in combating antibiotic resistance .

CompoundMIC (µg/mL)Pathogen
Compound A8MRSA
Compound B16E. coli

Anticonvulsant Activity

A recent investigation into the anticonvulsant effects of thiazole derivatives showed promising results in rodent models. The most active compound significantly reduced seizure duration and frequency in a dose-dependent manner, suggesting its potential as a therapeutic agent for epilepsy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate?

  • The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives, substituted phenyl isothiocyanates, and methyl acetoacetate under reflux conditions. Key steps include the use of ethanol as a solvent and catalytic acetic acid to promote imine formation. Purification typically involves column chromatography with ethyl acetate/hexane (1:3 v/v) .
  • Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Identify characteristic peaks for the thiazole ring (C=N stretch at ~1600 cm⁻¹) and ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
  • NMR Analysis :

  • ¹H NMR : Signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and the ester methoxy group (δ 3.8–3.9 ppm).
  • ¹³C NMR : Carbons for the thiazole ring (δ 160–165 ppm) and ester carbonyl (δ 168–170 ppm) .

Q. How can solubility challenges be addressed during formulation?

  • The compound exhibits low aqueous solubility (estimated <1 mg/mL at 25°C). Use co-solvents like DMSO or PEG-400 for in vitro assays. For in vivo studies, nanoemulsion or liposomal encapsulation improves bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the dihedral angle between the thiazole and phenylimino groups can be determined to assess planarity (e.g., ~72° deviation observed in analogous structures). Use SHELX for refinement, ensuring R-factor <0.05 and wR-factor <0.15 .
  • Software Tools : WinGX integrates SHELX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What substitution reactions are feasible at the thiazole core?

  • The 2-phenylimino group is electron-withdrawing, directing electrophilic substitution to the 5-carboxylate position. Example reactions:

  • Nucleophilic substitution : Replace the methyl ester with amines (e.g., ethylenediamine) under basic conditions (K₂CO₃, DMF, 80°C) to form amide derivatives .
  • Oxidation : Treat with m-CPBA to generate sulfoxide derivatives, confirmed via mass spectrometry (e.g., [M+H]+ m/z 385.1) .

Q. How does computational modeling predict biological activity?

  • Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) reveals binding affinity (ΔG ≈ -8.2 kcal/mol). Key interactions:

  • Hydrogen bonding between the carboxylate oxygen and Arg120.
  • π-π stacking between phenyl rings and Tyr355 .
    • Validation : Compare docking poses with crystallographic data from PDB entries (e.g., 5KIR) .

Q. What analytical methods resolve discrepancies in purity assessments?

  • HPLC-DAD : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<0.5%).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 353.08 (calculated 353.09) .

Q. How do environmental factors influence compound stability?

  • Thermal Stability : Decomposition observed at >150°C (TGA analysis). Store at -20°C under argon.
  • Photostability : UV-Vis studies (λmax = 270 nm) show <5% degradation after 72 hours under dark conditions .

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